molecular formula C8H3BrClF B12845502 3-Bromo-2-chloro-6-fluorophenylacetylene

3-Bromo-2-chloro-6-fluorophenylacetylene

Cat. No.: B12845502
M. Wt: 233.46 g/mol
InChI Key: MYMGANNTPAPTAL-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluorophenylacetylene (CAS 1934803-03-8) is a halogen-rich aryl acetylene building block with significant potential in organic synthesis and medicinal chemistry research. Its molecular formula is C 8 H 3 BrClF, with a molecular weight of 233.46 g/mol . This compound is characterized by the presence of three distinct halogen substituents—bromo, chloro, and fluoro—alongside a terminal acetylene group on its phenyl ring, making it a versatile and valuable scaffold for constructing more complex molecular architectures. While direct applications for this specific isomer are not extensively documented in the current literature, its structural similarity to other 2-fluorophenylacetylene derivatives suggests a primary research application in the synthesis of heterocyclic compounds. A key area of interest is its potential use in copper-promoted annulation reactions to form privileged structures like benzo[b]furan and benzo[b]thiophene derivatives . These heterocyclic cores are of immense importance in the development of pharmaceuticals, agrochemicals, and organic materials. The multiple halogen atoms provide orthogonal reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to systematically build complex molecules from this central intermediate. This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrClF

Molecular Weight

233.46 g/mol

IUPAC Name

1-bromo-2-chloro-3-ethynyl-4-fluorobenzene

InChI

InChI=1S/C8H3BrClF/c1-2-5-7(11)4-3-6(9)8(5)10/h1,3-4H

InChI Key

MYMGANNTPAPTAL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1Cl)Br)F

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidation of 3 Bromo 2 Chloro 6 Fluorophenylacetylene

Nucleophilic and Electrophilic Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in 3-Bromo-2-chloro-6-fluorophenylacetylene is a key center of reactivity. Its behavior in addition reactions is heavily influenced by the strong electron-withdrawing nature of the tri-halogenated phenyl ring.

Nucleophilic Addition: The electron-withdrawing halogens decrease the electron density of the alkyne, making it susceptible to attack by nucleophiles. youtube.com This is a common reactivity pattern for alkynes conjugated with electron-withdrawing groups. youtube.com For an alkene to react with a nucleophile, it must be sufficiently electron-deficient, which can be achieved by attaching an electron-withdrawing group like a carbonyl, nitro, or cyano group. youtube.com While alkenes typically react with electrophiles, they can be induced to react with nucleophiles if made sufficiently electron-deficient. youtube.com The addition of nucleophiles such as amines, alcohols, or thiols to the alkyne is anticipated. youtube.com In the case of neutral nucleophiles like alcohols, a base is often employed to generate a more potent anionic nucleophile (e.g., an alkoxide), enhancing reactivity. youtube.com The attack of the nucleophile occurs at one of the sp-hybridized carbons, leading to a stabilized carbanionic intermediate before a final protonation step. youtube.com

Electrophilic Addition: Conversely, the addition of electrophiles to the alkyne is also a characteristic reaction. byjus.com Hydrogen halides (HX) are common reagents for this transformation, where the reaction is initiated by the attack of the electron-rich pi bond on the electrophilic proton. libretexts.orgopenstax.org This process proceeds through a carbocation intermediate, which is then attacked by the halide anion. openstax.orglibretexts.org For unsymmetrical alkynes, the regioselectivity of the addition is governed by the stability of the resulting vinyl cation intermediate, analogous to Markovnikov's rule for alkenes. byjus.com The general reactivity trend for hydrogen halides is HI > HBr > HCl. byjus.com Halogen molecules (Br₂, Cl₂) also add across the triple bond, often proceeding through a cyclic halonium ion intermediate. youtube.com The hydration of alkynes, typically catalyzed by metal salts like those of mercury or gold, can also occur to yield carbonyl compounds after tautomerization of the initial enol adduct. wikipedia.org

Radical Pathways in Halogenated Phenylacetylene (B144264) Transformations

Radical reactions offer alternative pathways for the transformation of halogenated phenylacetylenes. These reactions are often initiated by light or a radical initiator and can involve either the aromatic ring or the alkyne.

The carbon-halogen bonds on the aromatic ring can undergo homolytic cleavage under specific conditions. The relative bond dissociation energies (C-I > C-Br > C-Cl > C-F) suggest that the C-Br bond in this compound would be the most susceptible to radical cleavage. nih.gov This can lead to the formation of an aryl radical. Such aryl radicals are highly reactive intermediates that can participate in various subsequent reactions. For example, they can be trapped by alkyl iodides to generate alkyl radicals, a strategy that has been merged with copper catalysis for cross-coupling reactions. nih.gov

The alkyne moiety can also participate in radical reactions. Radical species can add across the carbon-carbon triple bond, a process known as a radical addition. This pathway is a key step in reactions like the copper-catalyzed radical difluoroalkylation of arylacetylenes with bromodifluoroamides, which likely proceeds through a radical reaction pathway. dntb.gov.ua

Transition-Metal-Catalyzed Transformations of this compound

Transition metals, particularly palladium and copper, are powerful tools for the functionalization of halogenated arylacetylenes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

Palladium catalysis is central to modern organic synthesis, and a molecule like this compound presents an interesting case for chemoselectivity. In cross-coupling reactions, the order of reactivity for halogens is generally I > Br > OTf > Cl. researchgate.net This established trend implies that the C-Br bond would be the primary site of reaction in palladium-catalyzed transformations, leaving the C-Cl and C-F bonds intact.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound. It is a versatile method for forming C-C bonds under mild conditions with high functional group tolerance. nih.gov For this compound, a Suzuki-Miyaura reaction would be expected to occur selectively at the C-Br position. This selectivity has been demonstrated in related systems, such as the coupling of 1-(4-bromophenyl)- and 1-(4-iodophenyl)-2-(pyrrolidin-1-yl)diazene, where the triazene (B1217601) group showed higher reactivity than the aryl halides. beilstein-journals.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. While the target molecule already contains an alkyne, its C-Br bond could readily participate in a Sonogashira coupling with another terminal alkyne, leading to the synthesis of a di-alkyne substituted arene. The Sonogashira reaction is a highly efficient method for constructing arylalkynes. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. The C-Br bond of the substrate would be the expected site for amination. In similar systems, such as 3-bromo-2-aminopyridine, palladium-catalyzed C-N cross-coupling has been successfully employed. nih.gov The choice of ligand is crucial for overcoming potential challenges like catalyst inhibition by coordinating groups on the substrate. nih.gov

A representative data table for palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold is shown below, illustrating the potential for diversification. nih.gov

EntryReactantCoupling PartnerCatalystProductYield (%)
1Bromo-naphthalene derivativePhenylboronic acidPd(PPh₃)₄Phenyl-naphthalene derivative85
2Bromo-naphthalene derivative4-Methoxyphenylboronic acidPd(dppf)Cl₂(4-Methoxyphenyl)-naphthalene derivative92
3Bromo-naphthalene derivativeMorpholinePd₂(dba)₃ / XPhosMorpholinyl-naphthalene derivative78

This is a representative table based on similar reported reactions and does not represent specific experimental data for this compound.

Copper-Catalyzed Processes Involving Polyhalogenated Arylacetylenes

Copper catalysis offers a complementary set of transformations for arylacetylenes, including cycloadditions and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles from a terminal alkyne and an organic azide. nih.gov The alkyne in this compound is activated by the electron-withdrawing aromatic ring, which generally enhances the rate of CuAAC. mdpi.comnih.gov This reaction is known for its reliability and broad functional group tolerance. nih.gov

Ullmann Condensation: This classic copper-catalyzed reaction forms C-O, C-N, and C-S bonds. While traditionally requiring harsh conditions, modern methods have improved its scope and mildness. mdpi.com The C-Br bond of the substrate would be the most likely site for Ullmann-type couplings with alcohols, amines, or thiols.

Glaser Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical diynes. In the presence of a copper catalyst and an oxidant (like O₂), this compound could potentially dimerize to form a symmetrical bis(trihalophenyl)butadiyne.

The table below shows the relative reactivity of various alkynes in CuAAC, highlighting that electron-deficient alkynes are generally reactive. mdpi.com

Alkyne TypeExampleRelative Reactivity
Electron-DeficientPropiolates, Ethynyl KetonesHigh
ArylPhenylacetyleneModerate
Aliphatic1-OctyneLow

This table illustrates general trends in CuAAC reactivity.

Other Metal-Mediated Reactivity

Besides palladium and copper, other transition metals can mediate unique transformations of halogenated arylalkynes.

Gold-Catalyzed Reactions: Gold(I) complexes are exceptional at activating alkynes towards nucleophilic attack. acs.orgnih.gov They can catalyze hydration and alkoxylation reactions, often with different regioselectivity compared to other catalysts. wikipedia.orgacs.org Gold catalysts are known for their high functional group tolerance and ability to operate under mild conditions. acs.org The presence of electron-withdrawing groups on the alkyne substrate can influence the reactivity in gold-catalyzed transformations. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the cross-coupling of less reactive aryl chlorides. rsc.orgacs.org While palladium would selectively activate the C-Br bond, a nickel-based catalyst system could potentially be tuned to activate the C-Cl bond, offering an orthogonal strategy for functionalization. Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful method for C-C bond formation using two different electrophiles. dicp.ac.cnacs.org

Cycloaddition and Annulation Reactions of Halogenated Arylalkynes

The activated alkyne of this compound makes it an excellent candidate for various cycloaddition and annulation reactions, which are powerful methods for constructing complex cyclic and heterocyclic systems.

Diels-Alder Reaction: In a [4+2] cycloaddition, the alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. masterorganicchemistry.comorganic-chemistry.orgquimicaorganica.org The electron-withdrawing nature of the trihalophenyl group significantly enhances the dienophilic character of the alkyne, accelerating the reaction. organic-chemistry.org This is because electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

[3+2] Cycloadditions: Besides the CuAAC reaction with azides, other 1,3-dipoles can react with the alkyne in [3+2] cycloadditions to form five-membered heterocyclic rings. For instance, nitrones can react with arylacetylenes in the presence of a copper catalyst to yield substituted iminopropynes. rsc.org

Annulation Reactions: The substrate can be used as a building block in annulation cascades to construct polycyclic aromatic and heteroaromatic systems. For example, palladium-catalyzed annulation reactions involving aryl halides and strained alkenes or other coupling partners can lead to the formation of fused ring systems. nih.gov Such strategies have been used to synthesize acenaphthylene-fused heteroarenes and other complex polycyclic structures. beilstein-journals.org The development of tandem reactions, such as a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation, provides an efficient route to diverse heterocyclic fluoranthene (B47539) analogues. beilstein-journals.org

The general regioselectivity of the Diels-Alder reaction is predictable; for instance, dienes with a substituent at the 1-position tend to yield "ortho" (1,2) products with unsymmetrical dienophiles. masterorganicchemistry.com

Detailed Mechanistic Studies of Reaction Pathways

Identification of Intermediates and Transition States

A thorough review of available scientific literature reveals a significant gap in the understanding of the mechanistic pathways involving this compound. There are no published studies that identify or characterize the intermediates and transition states formed during its reactions.

In the broader context of substituted phenylacetylenes, reactions often proceed through various intermediates depending on the reagents and conditions. These can include:

Carbocationic intermediates: In the presence of strong electrophiles.

Carbanionic or organometallic intermediates: In reactions involving strong bases or metals.

Radical intermediates: Under photolytic or radical-initiating conditions.

The specific halogen substitution pattern of this compound would undoubtedly influence the stability and preferred formation of any such intermediates. For instance, the electron-withdrawing nature of the halogens would likely destabilize a neighboring carbocation while potentially stabilizing a carbanion. The relative positions of the halogens would also dictate the regioselectivity of any addition reactions.

Computational chemistry could serve as a powerful tool to predict the geometries and energies of potential transition states for reactions such as electrophilic additions, nucleophilic additions, or cycloadditions. However, no such theoretical studies specific to this compound have been reported.

Without experimental or computational data, any depiction of reaction intermediates or transition states for this compound would be purely hypothetical.

Kinetic Studies and Reaction Rate Analysis

Consistent with the lack of mechanistic studies, there is no available data on the kinetic profiles or reaction rate analyses for reactions involving this compound. Kinetic studies are fundamental to understanding reaction mechanisms, as they provide quantitative insights into the factors that control the speed of a chemical transformation.

For a comprehensive kinetic analysis, one would typically investigate the following:

Rate Law Determination: Establishing the mathematical relationship between the reaction rate and the concentration of reactants.

Activation Parameters: Determining the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) to understand the energy barrier and the molecularity of the rate-determining step.

Substituent Effects: Comparing the reaction rates of this compound with other substituted phenylacetylenes to elucidate the electronic and steric effects of the halogen atoms.

The table below illustrates the type of data that would be expected from such kinetic studies, though it is important to reiterate that this is a hypothetical representation due to the absence of actual research findings.

Hypothetical Kinetic Data for a Reaction of this compound

Reaction Parameter Hypothetical Value Significance
Rate Constant (k) Not Determined Quantifies the reaction speed under specific conditions.
Reaction Order Not Determined Indicates how the concentration of each reactant affects the rate.
Activation Energy (Ea) Not Determined Represents the minimum energy required for the reaction to occur.

Computational Chemistry and Theoretical Insights into Halogenated Phenylacetylene Systems

Electronic Structure and Reactivity Predictions of 3-Bromo-2-chloro-6-fluorophenylacetylene

The electronic structure and reactivity of this compound are governed by the interplay of the phenyl ring, the acetylene (B1199291) moiety, and the three different halogen substituents. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.

Detailed Research Findings:

Theoretical studies on simpler phenylacetylenes provide a foundational understanding. For instance, the electronic absorption and emission spectra of phenylacetylene (B144264) have been analyzed using multiconfigurational second-order perturbation theory, offering insights into its excited states. researchgate.net The introduction of halogen atoms (bromine, chlorine, and fluorine) significantly modulates the electronic landscape through inductive and resonance effects.

Inductive Effects: All three halogens are more electronegative than carbon and thus withdraw electron density from the phenyl ring through the sigma framework. This generally lowers the energy of the molecular orbitals.

Resonance Effects: The halogens possess lone pairs that can be donated to the aromatic pi-system, partially offsetting the inductive withdrawal. The extent of this donation decreases down the group (F > Cl > Br).

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining chemical reactivity. Halogenation can alter the HOMO-LUMO gap. For example, in a study on halogenated phenanthrenes, halogenation was found to reduce the HOMO-LUMO gap, with bromine having a more pronounced effect than chlorine or fluorine. dntb.gov.ua A smaller gap generally implies higher reactivity. For this compound, the combined effects of the three halogens would lead to a complex charge distribution and a specific HOMO-LUMO energy that dictates its susceptibility to nucleophilic or electrophilic attack.

Interactive Data Table: Predicted Electronic Properties

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT calculation on this compound, based on trends observed in related molecules.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 to -7.0 eVThe energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. A higher energy suggests greater reactivity with electrophiles.
LUMO Energy-1.0 to -1.5 eVThe energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. A lower energy suggests greater reactivity with nucleophiles.
HOMO-LUMO Gap5.0 to 6.0 eVThe energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. A smaller gap indicates higher reactivity.
Dipole Moment2.0 to 3.0 DA measure of the overall polarity of the molecule, arising from the vector sum of individual bond dipoles.
Molecular Electrostatic Potential (MEP)Varies across the moleculeA map of the electrostatic potential on the electron density surface, indicating regions susceptible to electrophilic (negative potential) or nucleophilic (positive potential) attack.

Quantum Chemical Calculations of Reaction Mechanisms and Energy Landscapes

Quantum chemical calculations are powerful tools for predicting reaction pathways and understanding reaction mechanisms without the need for extensive experimental work. nih.govrsc.org These methods can map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and transition states. fiveable.me

Detailed Research Findings:

For a molecule like this compound, several reaction types could be computationally explored:

Addition Reactions: The carbon-carbon triple bond of the acetylene group is a prime site for addition reactions. Quantum calculations can model the approach of various reagents (e.g., H₂, halogens, organometallic compounds) to the alkyne, determining the activation energies for different addition pathways (e.g., syn vs. anti-addition).

Cross-Coupling Reactions: The carbon-halogen bonds are susceptible to cleavage and participation in cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck). Theoretical calculations can predict the relative reactivity of the C-Br, C-Cl, and C-F bonds, which generally follows the order C-Br > C-Cl > C-F, due to decreasing bond strength.

Rearrangements: Computational studies have been used to investigate rearrangements in related systems, such as the benzylidenecarbene-phenylacetylene rearrangement. nih.gov Similar calculations could explore the potential for thermally or photochemically induced rearrangements of this compound.

Interactive Data Table: Hypothetical Reaction Energy Profile

This table illustrates a simplified energy profile for a hypothetical addition reaction to the acetylene moiety, as would be determined by quantum chemical calculations.

SpeciesRelative Energy (kcal/mol)Description
Reactants + Reagent0.0The starting materials of the reaction.
Transition State+25.0The highest energy point along the reaction coordinate, representing the activation energy barrier.
Intermediate (if any)+5.0A short-lived, metastable species formed during the reaction.
Product-30.0The final, stable product of the reaction. The negative value indicates an exothermic reaction.

Theoretical Investigations of Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). nih.gov The strength of this interaction depends on the polarizability of the halogen (I > Br > Cl > F) and the nature of the substituent it is attached to.

Detailed Research Findings:

Computational studies are crucial for characterizing halogen bonds, as they can accurately predict geometries, interaction energies, and the electronic features responsible for this interaction, such as the "sigma-hole." researchgate.netrichmond.edu

Sigma-Hole: In a molecule like this compound, the electron density around the bromine and chlorine atoms is anisotropic. A region of positive electrostatic potential, known as a sigma-hole, exists along the axis of the C-Br and C-Cl bonds. This positive region can interact favorably with Lewis bases.

Interaction Strength: Theoretical calculations using methods like Møller–Plesset second-order perturbation theory (MP2) can quantify the strength of these halogen bonds. mdpi.com It is expected that the bromine atom in this compound would be the strongest halogen bond donor, followed by chlorine. Fluorine typically does not form strong halogen bonds unless attached to a very electron-withdrawing group.

Other Non-Covalent Interactions: Besides halogen bonding, other non-covalent interactions such as π-π stacking between the phenyl rings of adjacent molecules and C-H···π interactions can also be modeled to understand the supramolecular chemistry and solid-state packing of this compound.

Interactive Data Table: Predicted Halogen Bond Properties

This table provides expected values for halogen bonding interactions involving the bromine and chlorine atoms of the title compound with a generic Lewis base (e.g., ammonia), based on computational studies of similar systems.

Halogen Bond DonorInteraction Energy (kcal/mol)Bond Length (Å)Bond Angle (°)
C-Br···N-3.0 to -5.02.8 to 3.0~180
C-Cl···N-1.5 to -3.03.0 to 3.2~180
C-F···N< -1.0> 3.2Variable

Modeling of Substituent Effects on Reactivity in Polyhalogenated Arylalkynes

The presence of multiple, different halogen substituents on the phenyl ring introduces a complex interplay of electronic effects that fine-tunes the reactivity of the entire molecule. Computational modeling is essential to deconstruct these combined effects.

Detailed Research Findings:

Positional Effects: The positions of the halogens (ortho, meta, para to the acetylene group and to each other) are critical. In this compound, the fluorine is ortho to the alkyne, the chlorine is also ortho, and the bromine is meta. Their combined inductive withdrawal will significantly influence the acidity of the acetylenic proton and the electron density of the triple bond.

Synergistic and Antagonistic Effects: Computational studies can reveal whether the electronic effects of the substituents are synergistic (reinforcing) or antagonistic (opposing). For instance, the electron-withdrawing nature of all three halogens will make the phenyl ring more electron-deficient, affecting its susceptibility to nucleophilic aromatic substitution.

Quantitative Predictions: Theoretical methods can provide quantitative descriptors of substituent effects, such as Hammett parameters or changes in atomic charges (e.g., from Natural Bond Orbital analysis). These parameters can then be correlated with experimentally observed reactivity trends. Studies on other halogenated systems have shown how these effects can be modeled to understand and predict chemical behavior. nih.gov

Advanced Spectroscopic Techniques for Structural Characterization of 3 Bromo 2 Chloro 6 Fluorophenylacetylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Halogenated Systems

NMR spectroscopy would be the most powerful tool for determining the precise connectivity of atoms in the 3-Bromo-2-chloro-6-fluorophenylacetylene molecule. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F would provide a wealth of structural information.

A detailed analysis of the one-dimensional NMR spectra would be the first step in the structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two aromatic protons. The chemical shifts and coupling constants would be crucial in determining their relative positions on the benzene (B151609) ring and their proximity to the various halogen substituents.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electronegativity and position of the bromine, chlorine, and fluorine atoms. The acetylenic carbons would also exhibit characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum would provide a direct observation of the fluorine atom, and its coupling with neighboring protons and carbons would be instrumental in confirming the substitution pattern.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HData not availableData not availableData not available
¹³CData not availableData not availableData not available
¹⁹FData not availableData not availableData not available

To definitively assign all the signals and confirm the structure, a suite of two-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between coupled protons, helping to trace the proton network in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, aiding in the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular skeleton, including the connection of the acetylene (B1199291) group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space interactions between nuclei, providing information about the spatial proximity of different groups and helping to confirm the substitution pattern.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

HRMS would provide a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. This would be critical in confirming the presence of one bromine, one chlorine, and one fluorine atom in the molecule, due to the characteristic isotopic patterns of bromine and chlorine.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/z
[C₈H₂BrClF]⁺Data not available

In an MS/MS experiment, the molecular ion would be isolated and then fragmented. The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways would include the loss of the acetylene group, as well as the loss of halogen atoms. The specific fragmentation pattern would serve as a fingerprint for the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show a sharp absorption band corresponding to the C≡C stretching vibration of the acetylene group. The C-H stretching vibrations of the aromatic ring and the C-X (X = Br, Cl, F) stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C stretching vibration, which is often weak in the IR spectrum of symmetrically substituted acetylenes, would likely give a strong signal in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C≡C StretchData not availableData not available
Aromatic C-H StretchData not availableData not available
C-Br StretchData not availableData not available
C-Cl StretchData not availableData not available
C-F StretchData not availableData not available

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for elucidating the electronic structure of conjugated systems like this compound. This method probes the transitions of electrons from lower energy molecular orbitals to higher energy ones upon absorption of UV or visible light. For aromatic and acetylenic compounds, the most significant electronic transitions are typically π → π* transitions, which provide valuable insights into the extent of conjugation and the effects of substituents on the electronic properties of the molecule.

In the case of this compound, the chromophore responsible for UV absorption is the phenylacetylene (B144264) moiety. The conjugation between the phenyl ring and the carbon-carbon triple bond creates an extended π-electron system. The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).

The introduction of halogen substituents (bromo, chloro, and fluoro) on the phenyl ring is expected to modulate the electronic transitions of the parent phenylacetylene chromophore. These substituents can exert both inductive and resonance effects. Halogens are inductively electron-withdrawing but can also act as weak resonance donors due to their lone pairs of electrons. These competing effects can lead to shifts in the absorption maxima, which can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), and can also affect the molar absorptivity (ε).

Detailed Research Findings

Although direct experimental data for this compound is absent from the reviewed literature, studies on related halogenated aromatic and acetylenic compounds provide a framework for understanding its expected UV-Vis spectral characteristics. Research on the photophysical properties of halogen-substituted aza-BODIPY derivatives, for instance, has shown that halogen atoms can significantly influence excitation energies and singlet-triplet energy gaps. rsc.org Furthermore, investigations into poly(1-halogen-2-phenylacetylenes) have demonstrated how the nature of the halogen can affect the electronic and emission properties of these conjugated polymers. rsc.org

A comprehensive analysis would require dissolving this compound in a suitable transparent solvent (e.g., hexane, ethanol, or cyclohexane) and recording its UV-Vis spectrum. The resulting spectrum would likely display one or more absorption bands corresponding to the π → π* transitions of the substituted phenylacetylene system. The position (λmax) and intensity (ε) of these bands would be characteristic of the compound's specific electronic structure.

Hypothetical UV-Vis Data

Without experimental data, a hypothetical data table can be constructed to illustrate the type of information that would be obtained from a UV-Vis spectroscopic analysis of this compound in a common solvent like ethanol. The predicted values are based on the typical absorption regions for substituted phenylacetylenes.

Solvent Hypothetical λmax (nm) Hypothetical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
Ethanol~ 245~ 15,000π → π
Ethanol~ 280~ 1,000π → π (fine structure)

This interactive table presents a speculative representation of the UV-Vis absorption data for this compound. The primary absorption band is anticipated to be intense and located in the mid-UV region, characteristic of the main π → π* transition in the conjugated system. A weaker, longer-wavelength band, possibly with vibrational fine structure, might also be observed, which is common for substituted benzenes. The exact positions and intensities of these bands would be influenced by the combined electronic effects of the bromo, chloro, and fluoro substituents.

Advanced Applications and Future Directions in Halogenated Arylacetylene Chemistry

3-Bromo-2-chloro-6-fluorophenylacetylene as a Versatile Synthetic Building Block

The strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—on the phenylacetylene (B144264) framework, each with distinct reactivity, renders this compound a highly valuable and versatile building block in organic synthesis. This multi-functionalized scaffold allows for selective, stepwise transformations, providing access to a wide array of complex organic molecules.

Synthesis of Complex Organic Molecules

The differential reactivity of the carbon-halogen bonds in this compound is a key feature that synthetic chemists can exploit. Generally, the carbon-bromine bond is more susceptible to cleavage in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, compared to the carbon-chlorine bond. wikipedia.orglibretexts.org This chemoselectivity allows for the sequential introduction of various substituents.

For instance, the bromo group can be selectively coupled with a terminal alkyne via a Sonogashira reaction to form a more complex internal alkyne, leaving the chloro and fluoro groups intact for subsequent functionalization. wikipedia.orgorganic-chemistry.org This stepwise approach is crucial for the controlled synthesis of multi-substituted aromatic compounds, which are often key intermediates in the preparation of pharmaceuticals and agrochemicals. The alkyne moiety itself is a versatile functional group that can participate in various transformations, including cycloaddition reactions and hydration, further expanding the synthetic utility of this building block. masterorganicchemistry.comyoutube.com

While specific documented examples for this compound are not abundant in readily available literature, the principles of its reactivity can be inferred from studies on other polyhalogenated aromatic compounds. researchgate.netnih.gov The presence of the fluorine atom also influences the electronic properties of the aromatic ring, which can impact reaction rates and regioselectivity.

Construction of Polycyclic Aromatic Hydrocarbons and Heterocycles

The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. The alkyne functionality can undergo intramolecular or intermolecular cycloaddition reactions to form new ring systems.

For example, through a sequence of cross-coupling reactions to introduce appropriate functionalities, followed by a cyclization step, it is possible to construct elaborate fused aromatic ring systems. The halogen substituents can either be retained in the final product to modulate its electronic properties or be used as handles for further diversification.

The synthesis of heterocyclic compounds, which are core structures in many biologically active molecules, can also be envisioned using this building block. For instance, the alkyne can react with 1,3-dipoles in [3+2] cycloaddition reactions to afford five-membered heterocycles. researchgate.net Furthermore, the strategic functionalization of the aromatic ring via its halogen atoms can set the stage for intramolecular cyclizations to build fused heterocyclic systems. For example, a Sonogashira coupling at the bromine position followed by the introduction of a nucleophilic group could lead to an intramolecular cyclization involving the chloro or fluoro positions under specific conditions, although such a pathway would require careful optimization.

Potential in Functional Materials Design and Synthesis

The electronic and structural features of this compound make it a promising candidate for the development of novel functional materials with applications in electronics and optics.

Precursors for π-Conjugated Systems and Polymers

Arylacetylenes are well-established monomers for the synthesis of π-conjugated polymers, such as poly(phenylacetylene)s (PPAs). sigmaaldrich.comnih.gov These polymers are of significant interest due to their potential applications in organic electronics. The polymerization of this compound, likely initiated by transition metal catalysts like those based on rhodium or palladium, would lead to a poly(phenylacetylene) with a highly functionalized repeating unit. nih.govossila.com

The presence of bromo, chloro, and fluoro substituents on the polymer backbone would profoundly influence its properties. These halogen atoms can tune the polymer's solubility, thermal stability, and, most importantly, its electronic characteristics, such as the HOMO and LUMO energy levels. sigmaaldrich.com Furthermore, the halogen atoms can serve as reactive sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or the introduction of new functionalities. nih.gov

Applications in Opto-electronic Materials

The π-conjugated systems derived from this compound are expected to exhibit interesting optoelectronic properties. The extended π-conjugation along the polymer backbone, combined with the electronic influence of the halogen substituents, can lead to materials with tailored absorption and emission characteristics. nih.gov

Polymers derived from halogenated phenylacetylenes have shown potential in applications such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune the band gap and energy levels of the polymer through the specific halogenation pattern is crucial for optimizing device performance. nih.gov While direct studies on polymers from this compound are yet to be reported, the foundational knowledge from related poly(phenylacetylene) systems suggests a promising avenue for research. sigmaaldrich.com

Contributions to Fundamental Understanding of Organohalogen and Alkyne Chemistry

The study of this compound and its reactions contributes significantly to the fundamental understanding of organohalogen and alkyne chemistry. The presence of multiple, different halogens on a single aromatic ring provides a unique platform to investigate the subtle differences in their reactivity under various reaction conditions.

Investigating the chemoselectivity of cross-coupling reactions on this substrate can provide valuable insights into the mechanisms of these transformations, including the role of the catalyst, ligands, and reaction parameters in dictating the site of reaction. researchgate.net Understanding the electronic and steric effects of the different halogens on the reactivity of the alkyne moiety is also of fundamental importance. masterorganicchemistry.com

Moreover, studying the polymerization behavior of this monomer can elucidate how the substitution pattern affects the polymerization process and the properties of the resulting polymer. This knowledge is crucial for the rational design of new monomers and polymers with desired functionalities. nih.gov

Future Research Directions and Emerging Methodologies for Halogenated Arylacetylenes

The exploration of halogenated arylacetylenes is poised for significant advancements, driven by the need for novel materials with tailored properties and more efficient and selective synthetic methodologies. The future of this field lies in the development of sophisticated synthetic techniques that allow for precise control over the molecular architecture and the exploitation of the unique reactivity of these compounds.

A key area of future research will be the continued development of site-selective cross-coupling reactions . For polyhalogenated arylacetylenes such as this compound, the presence of multiple, different halogen atoms on the aromatic ring presents both a challenge and an opportunity. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for sequential and regioselective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This inherent reactivity difference can be exploited to introduce different substituents at specific positions on the aromatic ring. Future research will focus on developing more refined catalytic systems, including the design of new phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), to enhance this selectivity and to enable reactions to proceed under milder conditions with lower catalyst loadings. nih.gov

The table below illustrates the typical reactivity hierarchy for palladium-catalyzed cross-coupling reactions of aryl halides, which forms the basis for selective functionalization of polyhalogenated systems.

Aryl HalideRelative ReactivityTypical Cross-Coupling Reactions
Aryl IodideMost ReactiveSuzuki, Sonogashira, Heck, Buchwald-Hartwig
Aryl BromideModerately ReactiveSuzuki, Sonogashira, Heck, Buchwald-Hartwig
Aryl ChlorideLeast ReactiveSuzuki, Sonogashira, Heck (requires specialized catalysts)
Aryl FluorideGenerally UnreactiveRequires highly specialized catalysts

Emerging Methodologies are set to revolutionize the synthesis and application of halogenated arylacetylenes. One of the most promising areas is photoredox catalysis . nih.govacs.orgnih.gov This technique utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of C-H functionalization and cross-coupling reactions under exceptionally mild conditions. nih.govacs.orgnih.gov For a substrate like this compound, photoredox catalysis could open up new avenues for direct C-H functionalization of the aromatic ring, a transformation that is challenging to achieve with traditional methods. This would allow for the introduction of new functional groups without the need for pre-functionalized starting materials, leading to more atom-economical and sustainable synthetic routes.

Another significant future direction is the application of computational and theoretical studies to predict the reactivity and electronic properties of halogenated arylacetylenes. nih.govresearchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, helping to rationalize the regioselectivity observed in cross-coupling reactions and to guide the design of new catalysts and substrates. researchgate.net For instance, computational models can predict the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the different C-X bonds in this compound, providing a quantitative measure of their electrophilicity and susceptibility to oxidative addition in a catalytic cycle.

The development of novel poly(arylacetylene)s is also a major focus for future research. rsc.orgacs.orgresearchgate.net The polymerization of functionalized halogenated arylacetylenes can lead to materials with unique optical and electronic properties. rsc.orgacs.orgresearchgate.net For example, polymers derived from this compound could exhibit high thermal stability and interesting dielectric properties due to the presence of the hexafluoroisopropylidene group, as seen in related poly(silylene arylacetylene)s. rsc.org The ability to precisely control the sequence of monomers in these polymers through controlled polymerization techniques will be crucial for tuning their properties for specific applications, such as in organic light-emitting diodes (OLEDs), sensors, and as dielectric materials in advanced electronics. rsc.org

The table below summarizes some emerging methodologies and their potential applications in the context of halogenated arylacetylenes.

MethodologyDescriptionPotential Application for this compound
Site-Selective Cross-Coupling Sequential functionalization of different C-X bonds based on their reactivity.Stepwise introduction of various functional groups at the bromine and chlorine positions to create highly substituted, complex molecules.
Photoredox Catalysis Use of visible light to initiate reactions via single-electron transfer. nih.govacs.orgnih.govDirect C-H functionalization of the aromatic ring and the development of novel cross-coupling reactions under mild conditions. nih.govacs.orgnih.gov
Computational Chemistry Theoretical calculations to predict reactivity and properties. nih.govresearchgate.netRational design of catalysts and prediction of regioselectivity in reactions. researchgate.net Understanding the electronic properties of resulting polymers.
Controlled Polymerization Techniques to control the molecular weight and architecture of polymers.Synthesis of well-defined poly(arylacetylene)s with tailored optical and electronic properties for use in advanced materials. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 3-bromo-2-chloro-6-fluorophenylacetylene?

  • Methodological Answer : Employ orthogonal analytical methods:

  • High-Performance Liquid Chromatography (HPLC) : Use for purity assessment (≥95% threshold recommended; see purity specifications for analogous bromo-chloro-phenyl derivatives in and ) .
  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., distinguish bromo/chloro/fluoro positions via 19F^{19}\text{F} and 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., bromine/chlorine isotopic signatures) .

Q. How can researchers optimize synthesis protocols for halogenated phenylacetylenes like this compound?

  • Methodological Answer :

  • Precursor Selection : Use bromo/chloro/fluoro-substituted phenylacetic acid derivatives (e.g., 4-bromo-2-chlorophenylacetic acid, CAS 916516-89-7) as starting materials, followed by decarboxylation or alkyne coupling (see for analogous compounds) .
  • Temperature Control : Maintain reaction temperatures below 60°C to prevent halogen scrambling, as suggested by stability data for related bromo-fluoro-chloro compounds ( ) .

Q. What are critical storage conditions to preserve the stability of halogenated phenylacetylenes?

  • Methodological Answer :

  • Temperature : Store at 0–6°C (as indicated for thermally sensitive bromo-fluoroacetophenones in ) .
  • Light Exposure : Use amber vials to prevent photodegradation of aryl halides, inferred from handling guidelines for bromochlorophenol derivatives ( ) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in Sonogashira or Suzuki-Miyaura couplings. ICReDD’s approach integrates reaction path searches with experimental validation ( ) .
  • Data-Driven Optimization : Apply factorial design (e.g., varying catalyst loading, solvent polarity) to identify optimal conditions, as outlined in .

Q. What strategies resolve contradictory data in regioselective functionalization of polyhalogenated aromatics?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated analogs (e.g., 2-bromo-4′-fluoroacetophenone-d4, CAS 1219803-30-1) to trace reaction intermediates ( ) .
  • Competitive Kinetics : Compare reaction rates of bromo vs. chloro substituents under identical conditions (e.g., using boronic acid coupling partners from ) .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

  • Methodological Answer :

  • Steric Maps : Generate 3D molecular models to assess steric hindrance from ortho-chloro/fluoro groups.
  • Hammett Analysis : Quantify electronic effects using σ values for halogen substituents (fluoro: σₚ = +0.06; chloro: +0.23; bromo: +0.26) to predict nucleophilic/electrophilic behavior .

Data Integration and Experimental Design

Q. What role do chemical software tools play in managing experimental data for halogenated acetylene research?

  • Methodological Answer :

  • Virtual Screening : Simulate reaction outcomes using tools like Gaussian or ORCA, aligned with ICReDD’s computational-experimental feedback loop ( ) .
  • Data Security : Implement encryption protocols for sensitive spectral/structural data (per ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.